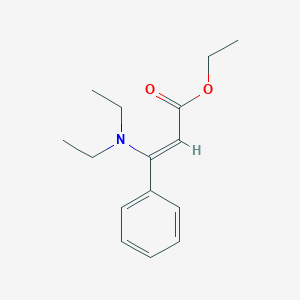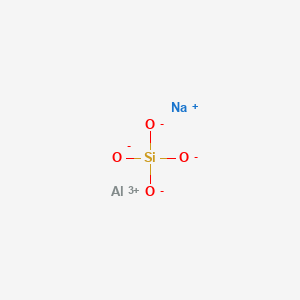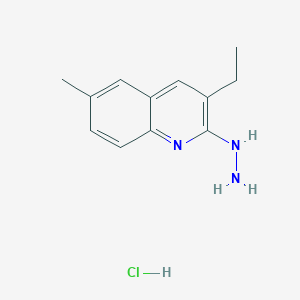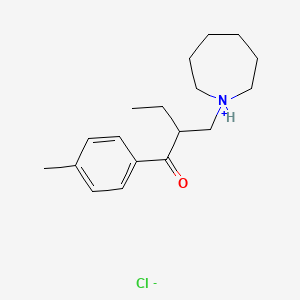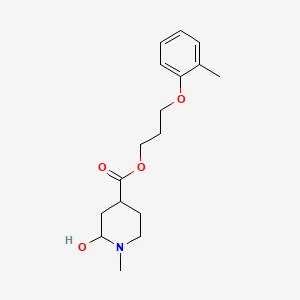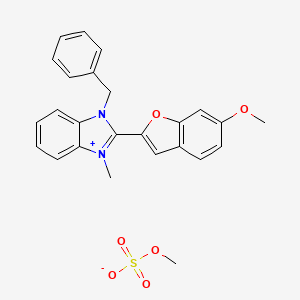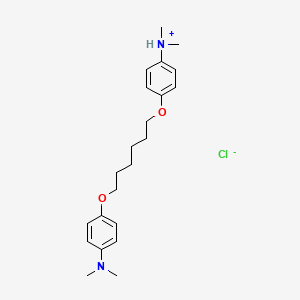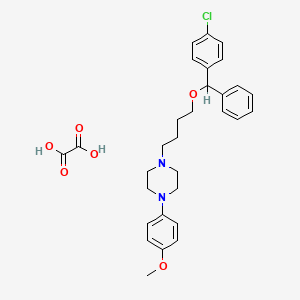
1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine oxalate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine oxalate typically involves multi-step organic reactions. The process may include:
Step 1: Formation of the piperazine core by reacting p-chlorophenylbenzyl chloride with p-methoxyphenylpiperazine under basic conditions.
Step 2: Introduction of the butyl chain through nucleophilic substitution reactions.
Step 3: Final oxalate formation by reacting the intermediate with oxalic acid.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques like recrystallization and chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine oxalate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or nitration reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products Formed
Oxidation Products: Corresponding oxides and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine oxalate has been studied for various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Investigating its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications in treating neurological disorders.
Industry: Use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine oxalate involves interaction with specific molecular targets and pathways:
Molecular Targets: Binding to receptors or enzymes involved in cellular signaling.
Pathways Involved: Modulation of neurotransmitter release, inhibition of specific enzymes, or activation of signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine hydrochloride
- 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine sulfate
Uniqueness
1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine oxalate is unique due to its specific oxalate salt form, which may influence its solubility, stability, and bioavailability compared to other similar compounds.
Eigenschaften
CAS-Nummer |
23904-92-9 |
|---|---|
Molekularformel |
C30H35ClN2O6 |
Molekulargewicht |
555.1 g/mol |
IUPAC-Name |
1-[4-[(4-chlorophenyl)-phenylmethoxy]butyl]-4-(4-methoxyphenyl)piperazine;oxalic acid |
InChI |
InChI=1S/C28H33ClN2O2.C2H2O4/c1-32-27-15-13-26(14-16-27)31-20-18-30(19-21-31)17-5-6-22-33-28(23-7-3-2-4-8-23)24-9-11-25(29)12-10-24;3-1(4)2(5)6/h2-4,7-16,28H,5-6,17-22H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
LWPCXOSMXDPQFS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCCOC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


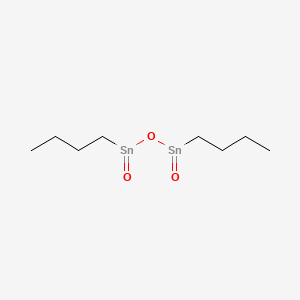
![2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13752257.png)


